Perfluorododecanoic acid

Catalog No.
S567418
CAS No.
307-55-1
M.F
C11F23COOH
C12HF23O2
M. Wt
614.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluorododecanoic acid

CAS Number

307-55-1

Product Name

Perfluorododecanoic acid

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododecanoic acid

Molecular Formula

C11F23COOH
C12HF23O2

Molecular Weight

614.10 g/mol

InChI

InChI=1S/C12HF23O2/c13-2(14,1(36)37)3(15,16)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)11(31,32)12(33,34)35/h(H,36,37)

InChI Key

CXGONMQFMIYUJR-UHFFFAOYSA-N

SMILES

C(=O)(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Synonyms

Perfluorolauric Acid; 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Tricosafluorododecanoic Acid;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Tricosafluorododecanoic Acid;

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Toxicity studies:

PFDoA is primarily studied for its potential adverse effects on human health and the environment. Animal models, particularly zebrafish and rats, are commonly used to assess the toxicity of PFDoA. These studies investigate various endpoints, including:

  • Developmental neurotoxicity: Research suggests that PFDoA exposure during embryonic development might impact the nervous system in zebrafish, potentially affecting behavior and cognition. PubMed:
  • Kidney damage: Studies in rats exposed to PFDoA have shown potential damage to the kidneys, including changes in protein expression and metabolic profiles. PubMed Central:
  • Oxidative stress: PFDoA exposure has been linked to increased levels of oxidative stress, which can damage cells and contribute to various health problems. PubMed Central:

Environmental fate and pathways:

Understanding the environmental behavior of PFDoA is crucial for assessing its potential risks and developing strategies for mitigation. Research in this area focuses on:

  • Persistence and bioaccumulation: PFDoA is known for its extreme persistence in the environment, meaning it does not break down easily. Additionally, it can accumulate in the bodies of organisms, potentially reaching harmful levels in the food chain. Environmental Working Group:
  • Sources and distribution: Studies investigate the sources of PFDoA contamination in the environment, including industrial discharges, landfill leachate, and wastewater treatment plants. They also track the distribution of PFDoA in various environmental compartments, such as water, air, and soil.

Exposure assessment and monitoring:

Measuring PFDoA levels in humans and the environment is essential for identifying exposure pathways and assessing potential health risks. Research in this area utilizes various techniques, such as:

  • Biomonitoring: This involves measuring PFDoA levels in blood, urine, or other tissues to assess individual exposure.
  • Environmental monitoring: Researchers analyze water, air, soil, and food samples to understand the presence and distribution of PFDoA in the environment.

Perfluorododecanoic acid is a perfluorinated carboxylic acid characterized by a long carbon chain of twelve carbon atoms, where all hydrogen atoms are replaced by fluorine atoms except for the terminal carboxylic acid group. This structure imparts unique chemical properties, making it highly resistant to environmental degradation and biological metabolism. Due to the strength of the carbon-fluorine bonds, perfluorododecanoic acid exhibits remarkable stability, contributing to its persistence in the environment and potential accumulation in biological systems .

PFDoA's mechanism of action in biological systems is still under investigation. However, research suggests it may interfere with hormonal signaling, disrupt cellular functions, and alter gene expression. Studies have linked prenatal exposure to PFDoA with decreased head circumference in infants and gestational diabetes in mothers []. More research is needed to fully understand PFDoA's specific mechanisms of action and potential health effects.

Toxicity

PFDoA is considered a potential health hazard with evidence suggesting developmental, immune, and endocrine disruption effects []. However, the specific human health risks associated with PFDoA exposure are still being studied.

Flammability

PFDoA is not flammable [].

Reactivity

PFDoA is generally stable but can react with strong bases or oxidizing agents [].

Environmental Persistence

PFDoA is highly persistent in the environment due to its strong C-F bonds and resistance to degradation []. This raises concerns about its potential for long-range transport and bioaccumulation in the food chain.

  • Electrochemical Fluorination:
    RCOOH+nHFRFCOOH+nH2O+by productsRCOOH+nHF\rightarrow RFCOOH+nH_2O+\text{by products}
  • Hydrolysis:
    RFCOOH+NaOHRFCOONa+H2ORFCOOH+NaOH\rightarrow RFCOONa+H_2O

Additionally, perfluorododecanoic acid can be synthesized through telomerization, which involves reacting pentafluoroethyl iodide with suitable starting materials .

Research indicates that perfluorododecanoic acid exhibits significant biological activity, particularly concerning its cytotoxic and genotoxic effects. Studies have shown that exposure to this compound can lead to DNA damage in various organisms, including fish and mammalian cells. It has been reported to induce oxidative stress, affecting red blood cell integrity and leading to lipid peroxidation . Furthermore, perfluorododecanoic acid has been associated with increased expression of cytochrome P450 enzymes and activation of peroxisome proliferator-activated receptors, which play crucial roles in lipid metabolism .

The primary synthesis methods for perfluorododecanoic acid include:

  • Electrochemical Fluorination: This method involves the electrochemical treatment of hydrofluoric acid with carboxylic acids or their derivatives.
  • Telomerization: A commercial synthesis route where pentafluoroethyl iodide is used as a starting material to produce longer-chain perfluorinated acids like perfluorododecanoic acid.

Both methods leverage the unique properties of fluorinated compounds to create stable products resistant to degradation .

Studies on the interactions of perfluorododecanoic acid with biological systems reveal its potential for bioaccumulation and toxicity. Research indicates that this compound can disrupt metabolic pathways in organisms, leading to alterations in protein expression related to energy metabolism and amino acid catabolism. These interactions can result in significant physiological effects, including renal toxicity and reproductive health issues .

Perfluorododecanoic acid belongs to a class of compounds known as perfluoroalkyl acids, which includes other members like perfluorooctanoic acid and perfluorononanoic acid. Below is a comparison highlighting its uniqueness:

Compound NameCarbon Chain LengthToxicity LevelUnique Features
Perfluorooctanoic Acid8ModerateWidely studied for environmental persistence
Perfluorononanoic Acid9ModerateSimilar properties but shorter chain
Perfluorododecanoic Acid12HighMost toxic among short-chain perfluoroalkyl acids; significant genotoxic effects

Perfluorododecanoic acid stands out due to its longer carbon chain length, which correlates with increased toxicity compared to shorter-chain counterparts . Its resistance to metabolic degradation further emphasizes its potential health risks associated with prolonged exposure.

XLogP3

7.6

Hydrogen Bond Acceptor Count

25

Hydrogen Bond Donor Count

1

Exact Mass

613.9609270 g/mol

Monoisotopic Mass

613.9609270 g/mol

Boiling Point

249.0 °C

Heavy Atom Count

37

Melting Point

108.0 °C

UNII

P6G1J7NM2D

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (11.36%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (88.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

307-55-1

Wikipedia

Perfluorododecanoic acid

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category
PFAS -> PFcarboxylic acids (PFCA)

General Manufacturing Information

Dodecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluoro-: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.

Dates

Modify: 2023-08-15

Explore Compound Types